N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine
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Overview
Description
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a chemical compound with the molecular formula C7H14N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylhydrazine with 1,3-dimethyl-2-nitropropene under acidic conditions, followed by reduction of the nitro group to form the desired diamine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the functional groups on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-amine
- 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine
- 1,3-Dimethyl-5-nitro-1H-pyrazole-4-amine
Uniqueness
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Biological Activity
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H12N4 and a molecular weight of approximately 168.2 g/mol. The compound features a pyrazole ring with ethyl and dimethyl substituents at the nitrogen atoms in positions 5 and 3, respectively. This unique substitution pattern contributes to its distinct reactivity and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It can interact with specific molecular targets by binding to active sites of enzymes, which may lead to reduced biological activity of those enzymes.
- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives, including this compound, possess anti-inflammatory effects. These effects are often evaluated through their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Anticancer Activity : Preliminary data suggest that this compound may have anticancer properties. Various pyrazole derivatives have been screened for their ability to inhibit cancer cell proliferation .
The mechanism of action for this compound typically involves:
- Binding Affinity : The compound binds to specific enzymes or receptors, inhibiting their activity. This interaction can lead to downstream effects such as reduced inflammation or inhibited tumor growth.
- Molecular Docking Studies : Computational studies have been employed to predict the binding modes and affinities of this compound with various biological targets. These studies help elucidate its potential therapeutic effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Hydrazone Formation : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form hydrazones, which are subsequently cyclized to form the pyrazole ring.
- Substitution Reactions : Further modifications can be achieved through nucleophilic substitutions at the nitrogen atoms in the pyrazole ring to introduce ethyl and dimethyl groups .
Case Study 1: Anticancer Activity
In a study evaluating various pyrazole derivatives for anticancer activity, this compound was shown to inhibit the proliferation of specific cancer cell lines significantly. The compound's effectiveness was compared against standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
Research demonstrated that this compound effectively reduced levels of inflammatory cytokines in vitro. This study highlighted its potential use in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methylpyrazole | Methyl group at position 1 | Simpler structure; less steric hindrance |
4-Aminoantipyrine | Amino group at position 4 | Known for analgesic properties |
3-Methylpyrazole | Methyl group at position 3 | Different pharmacological profile |
N4-Methyl-N5-(phenyl)pyrazole | Phenyl substituent at position 5 | Potentially higher biological activity |
This table illustrates how this compound stands out due to its specific substitution pattern and resulting biological activities that may differ significantly from these similar compounds.
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-N-ethyl-2,5-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-4-9-7-6(8)5(2)10-11(7)3/h9H,4,8H2,1-3H3 |
InChI Key |
GKERKLLAMVQMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NN1C)C)N |
Origin of Product |
United States |
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